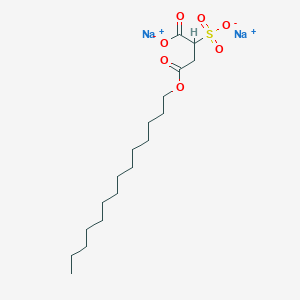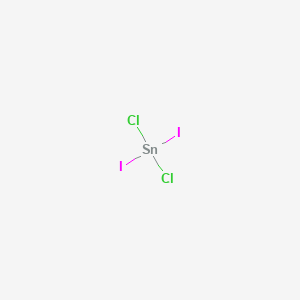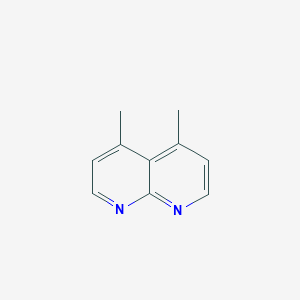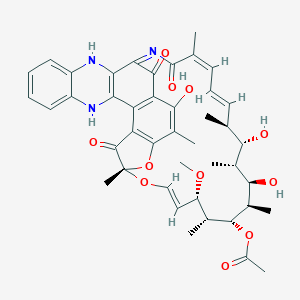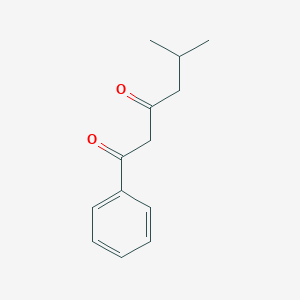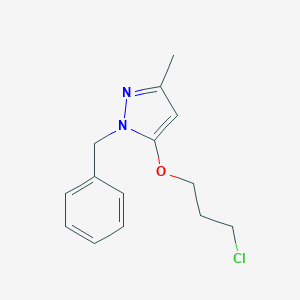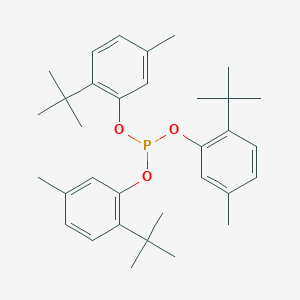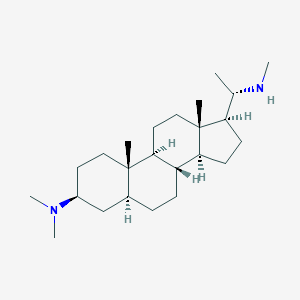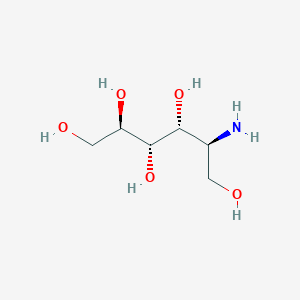
LITHIUM FERROCYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LITHIUM FERROCYANIDE is a coordination compound consisting of iron in the +2 oxidation state, lithium ions, and cyanide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(2+) lithium cyanide can be synthesized through the reaction of iron(II) salts with lithium cyanide under controlled conditions. The reaction typically involves dissolving iron(II) chloride in water and adding lithium cyanide to the solution. The mixture is then stirred and heated to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of iron(2+) lithium cyanide may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and pH.
Chemical Reactions Analysis
Types of Reactions: Iron(2+) lithium cyanide undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The compound can participate in redox reactions where the iron center is reduced.
Substitution: Cyanide ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions using different ligands such as phosphines or amines.
Major Products:
Oxidation: Formation of iron(III) complexes.
Reduction: Formation of iron(II) complexes with different ligands.
Substitution: New coordination compounds with substituted ligands.
Scientific Research Applications
Iron(2+) lithium cyanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in electroplating, metal finishing, and as a component in certain types of batteries.
Mechanism of Action
The mechanism of action of iron(2+) lithium cyanide involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can interact with molecular targets, influencing pathways such as electron transfer and catalysis. The cyanide ligands can also play a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Iron(III) cyanide complexes: Differ in the oxidation state of iron and exhibit different chemical properties.
Lithium cyanide: Lacks the coordination with iron but shares the cyanide ligand.
Other metal cyanide complexes: Such as copper cyanide or nickel cyanide, which have different metal centers but similar cyanide coordination.
Properties
IUPAC Name |
tetralithium;iron(2+);hexacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.4Li/c6*1-2;;;;;/q6*-1;+2;4*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCFXRVLEYZWBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeLi4N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647793 |
Source


|
| Record name | Iron(2+) lithium cyanide (1/4/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13601-18-8 |
Source


|
| Record name | Iron(2+) lithium cyanide (1/4/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
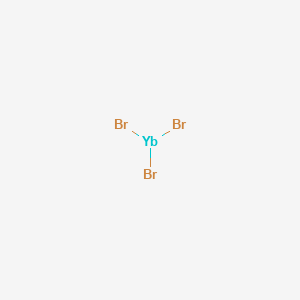

![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)
